molecular formula C20H26ClN5O3 B2808192 N-(5-chloro-2-methoxyphenyl)-4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide CAS No. 946249-60-1

N-(5-chloro-2-methoxyphenyl)-4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide

Cat. No. B2808192
CAS RN: 946249-60-1
M. Wt: 419.91
InChI Key: PJIFVGNMBSABRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-methoxyphenyl)-4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C20H26ClN5O3 and its molecular weight is 419.91. The purity is usually 95%.
BenchChem offers high-quality N-(5-chloro-2-methoxyphenyl)-4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-chloro-2-methoxyphenyl)-4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Chemical Modification Studies :

    • Shahinshavali et al. (2021) discussed an alternative route to synthesize a compound structurally similar to the target molecule, highlighting the significance of synthesis methods in developing derivatives for potential therapeutic applications (Shahinshavali et al., 2021).
    • Wei et al. (2016) established a scalable and facile synthetic process for a related compound, indicating the importance of developing efficient production methods for potential therapeutic agents (Wei et al., 2016).
  • Pharmacological Activity Studies :

    • Lucky and Omonkhelin (2009) synthesized a compound with a structure similar to the target molecule and found significant inhibition of induced contractions in uterine smooth muscle, suggesting potential tocolytic activity (Lucky & Omonkhelin, 2009).
    • Okunrobo and Usifoh (2006) investigated phthaloylimidoalkyl derivatives, related to the target compound, for their analgesic and anti-inflammatory properties, indicating potential therapeutic applications in pain and inflammation management (Okunrobo & Usifoh, 2006).
  • Molecular Docking and SAR Analysis :

    • Parveen et al. (2017) synthesized derivatives and performed molecular docking studies, providing insights into the structure-activity relationship and potential for anti-proliferative activities (Parveen et al., 2017).
  • Radiolabeling and Imaging Studies :

    • Gao et al. (2008) synthesized carbon-11-labeled carboxamide derivatives for potential PET radioligands, indicating the use of such compounds in imaging studies (Gao et al., 2008).

properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-4-(2-methyl-6-propan-2-yloxypyrimidin-4-yl)piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26ClN5O3/c1-13(2)29-19-12-18(22-14(3)23-19)25-7-9-26(10-8-25)20(27)24-16-11-15(21)5-6-17(16)28-4/h5-6,11-13H,7-10H2,1-4H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJIFVGNMBSABRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC(C)C)N2CCN(CC2)C(=O)NC3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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